Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named as This compound . Alternative names include:

- 3-(1-Methanesulfonyl-piperidin-4-yl)-acrylic acid isopropyl ester

- 2-Propenoic acid, 3-[1-(methylsulfonyl)-4-piperidinyl]-, 1-methylethyl ester

Its molecular formula is C₁₂H₂₁NO₄S , and the molecular weight is approximately 275.36 g/mol .

Molecular Geometry and Stereochemical Considerations

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄S |

| Molecular Weight | 275.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 937282-79-6 |

| Stereochemistry | (E)-Isomer around acrylate double bond |

| Physical State | Crystalline solid (typical) |

| Key IR Absorptions | Ester C=O (~1730 cm⁻¹), Sulfonyl S=O (1300-1150 cm⁻¹) |

| NMR Features | Isopropyl ester, piperidine ring, methylsulfonyl signals |

| MS Molecular Ion | m/z 275 |

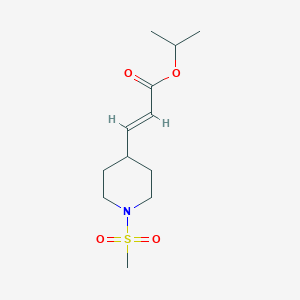

Relevant Images

2D Chemical Structure

A 2D depiction shows the acrylate ester linked to the piperidine ring, with the methylsulfonyl substituent on the nitrogen atom.

3D Molecular Model

The 3D conformer illustrates the chair conformation of the piperidine ring and the spatial orientation of the acrylate and sulfonyl groups, highlighting the (E)-configuration of the double bond.

(Note: Images and interactive models are typically available in chemical databases such as PubChem CID 16755400.)

Research Findings and Applications

This compound is recognized in medicinal chemistry for its potential as a substituted piperidine derivative with biological activity. According to patent literature, compounds of this class can act as orexin type 2 receptor agonists, suggesting possible applications in neurological or sleep disorder therapeutics.

The synthesis involves condensation of 1-(methylsulfonyl)-4-piperidinecarbaldehyde with isopropylmalonic acid under controlled conditions, yielding the acrylate ester with reasonable efficiency (~59% yield reported).

While direct bioactivity data on this exact compound are limited, structurally related piperidine acrylates are explored for their pharmacological properties, including receptor modulation and enzyme inhibition.

Properties

CAS No. |

937282-79-6 |

|---|---|

Molecular Formula |

C12H21NO4S |

Molecular Weight |

275.37 g/mol |

IUPAC Name |

propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate |

InChI |

InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

SNNFLRDFJJCFJQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C |

Canonical SMILES |

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate typically involves the reaction of piperidine derivatives with acrylate esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine derivative, followed by the addition of the acrylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The acrylate ester can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Potential

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate has been investigated for its role as a potential drug candidate. It has shown promise as a selective agonist for orexin type 2 receptors, which are implicated in various physiological processes including sleep regulation and appetite control . The compound's ability to modulate these receptors could lead to advancements in treating sleep disorders and obesity.

Case Studies

A notable study highlighted the synthesis of derivatives based on this compound, demonstrating significant activity against specific targets in the central nervous system. These derivatives exhibited enhanced binding affinity and selectivity, suggesting that modifications to the isopropyl acrylate framework could yield more potent therapeutic agents .

Polymerization Studies

The compound can serve as a monomer in the synthesis of polymers due to its acrylate functionality. Its incorporation into polymer matrices has been explored for creating materials with tailored properties, such as increased mechanical strength and thermal stability.

Research Findings

Recent studies have demonstrated that copolymerizing this compound with other monomers can lead to materials suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The sulfonyl group enhances the hydrophilicity of the resulting polymers, facilitating better interaction with biological systems .

Pesticide Development

The compound's unique structure also positions it as a candidate for agrochemical applications. Research indicates that derivatives of this compound exhibit herbicidal properties, making them useful in developing new herbicides that target specific weed species without affecting crops.

Case Studies

Field trials have shown that formulations based on this compound can effectively control weed growth while minimizing environmental impact. These findings suggest potential pathways for developing sustainable agricultural practices through targeted herbicide application .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential orexin type 2 receptor agonist; derivatives show CNS activity |

| Polymer Science | Serves as a monomer for polymers; enhances mechanical and thermal properties |

| Agrochemicals | Exhibits herbicidal properties; effective in controlling specific weed species |

Mechanism of Action

The mechanism of action of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Piperidine vs. Pyridine: The target compound’s piperidine ring is non-aromatic and basic, whereas pyridine derivatives (e.g., ) are aromatic and less basic. This difference impacts solubility and binding interactions.

- Substituent Effects : The methylsulfonyl group in the target compound increases polarity (TPSA ≈ 70 Ų) compared to Ethyl 2-(piperidin-4-yl)acetate (TPSA ≈ 40 Ų), enhancing water solubility . Pyridine derivatives with halogens (Cl, I) exhibit reduced solubility but improved lipophilicity (LogP ~2.5–3.0) .

- Reactivity : The α,β-unsaturated acrylate in the target compound and pyridine analogs enables conjugate addition, while the ketone in piperidin-4-one derivatives (e.g., ) favors nucleophilic attacks.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Key Findings :

- Lipophilicity : Halogenated pyridine derivatives (e.g., ) exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility.

- BBB Penetration : The target compound’s high TPSA and polar sulfonyl group limit blood-brain barrier (BBB) penetration, unlike Ethyl 2-(piperidin-4-yl)acetate, which has moderate BBB permeability due to its lower polarity .

- Synthetic Utility : The isopropyl ester in the target compound may confer metabolic stability compared to methyl/ethyl esters in pyridine analogs .

Biological Activity

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, also known as (E)-isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, which is known for its diverse biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C12H21NO4S

- Molecular Weight : 275.36 g/mol

- CAS Number : 937282-79-6

The compound features a methylsulfonyl group attached to a piperidine ring and an acrylate moiety, which may contribute to its biological activities.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of piperidine can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds containing piperidine structures. For example, piperidine derivatives have been shown to inhibit tumor growth in xenograft models by interfering with signaling pathways involved in cell proliferation and survival . The specific role of this compound in these processes warrants further investigation.

Neuroprotective Effects

There is emerging evidence that piperidine-based compounds may possess neuroprotective effects. Research has suggested that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases . The specific mechanisms through which this compound exerts neuroprotection remain to be elucidated.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with 1-methylsulfonyl-piperidine-4-carbaldehyde and isopropylmalonic acid.

- Reaction Conditions : The reaction is carried out in toluene at temperatures ranging from 85°C to 95°C, followed by treatment with hydrochloric acid to facilitate the formation of the acrylate structure .

- Yield : The overall yield reported for this synthesis process is approximately 59% .

Study on Enzyme Inhibition

A study conducted on related piperidine compounds demonstrated significant inhibition of hMAO-A enzymes, suggesting potential applications in treating mood disorders . The findings support the hypothesis that this compound may exhibit similar properties.

Antitumor Activity Assessment

In vivo assessments using xenograft models have shown that piperidine derivatives can significantly reduce tumor size compared to controls. These studies suggest that the incorporation of the methylsulfonyl group may enhance the anticancer activity by improving solubility and bioavailability .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylate vapors.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.